molecular formula C11H15NO5S B5126855 methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate CAS No. 115175-24-1

methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate

Cat. No.: B5126855
CAS No.: 115175-24-1
M. Wt: 273.31 g/mol
InChI Key: SESUIUKYDPVSKI-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is an organic compound with the molecular formula C11H15NO5S. This compound is known for its unique chemical structure, which includes a dimethylamino group, a sulfonyl group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate typically involves the reaction of 5-[(dimethylamino)sulfonyl]-2-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
  • Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate
  • Methyl 3-[(dimethylamino)sulfonyl]benzoate

Uniqueness

Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate is unique due to the presence of both a methoxy group and a dimethylamino group on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 5-(dimethylsulfamoyl)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-12(2)18(14,15)8-5-6-10(16-3)9(7-8)11(13)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUIUKYDPVSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221125
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115175-24-1
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115175-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(dimethylamino)sulfonyl]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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